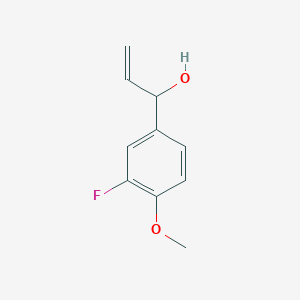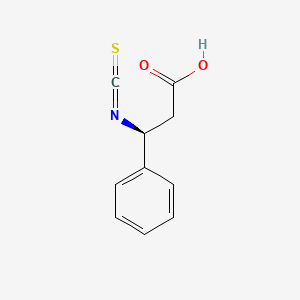
5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with 4-pyrimidinecarboxylic acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluorouracil: A well-known anticancer drug that shares structural similarities with 6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one.
Cytosine: A naturally occurring pyrimidine base found in nucleic acids.
Thymine: Another pyrimidine base found in DNA.
Uniqueness
6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its fluorine atom and amino group contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C5H6FN3O |
|---|---|
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
6-amino-5-fluoro-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H6FN3O/c1-9-4(7)3(6)2-8-5(9)10/h2H,7H2,1H3 |
InChI-Schlüssel |
MTOLUWFRBZWWOR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=NC1=O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


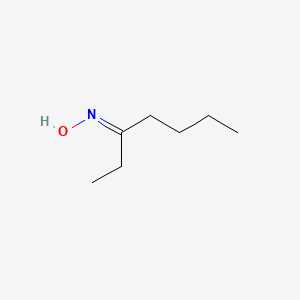
![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)
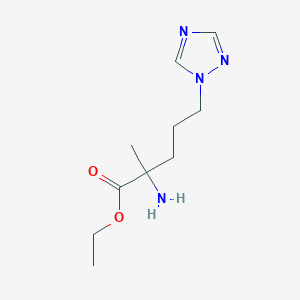


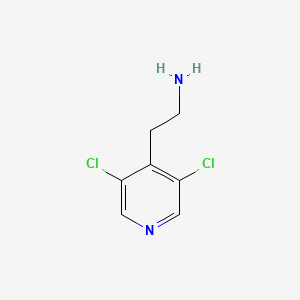
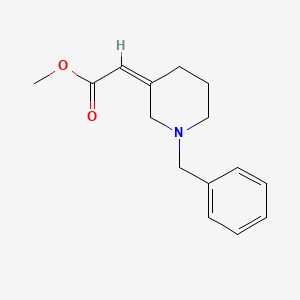


![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)

![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
